molecular formula C12H20O4 B1412671 trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid CAS No. 2089620-04-0

trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid

Cat. No. B1412671
CAS RN: 2089620-04-0
M. Wt: 228.28 g/mol
InChI Key: BBEOHROEESSZBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common strategy for constructing tetrahydropyran (THP) rings is retrosynthetic disconnection. Notably, the O1–C2 bond formation has proven efficient and predictable. Equatorial nucleophilic attack leads to the formation of the 3,4-trans THP ring. Conversely, Z-alkenes can undergo Prins cyclization, yielding the 3,4-cis product .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of mixtures like trans-4-(5′-propyl-tetrahydropyran-2′-yl)-cyclohexane carboxylic acid involves catalytic hydrogenation with Ru/C as a catalyst and NaOH solution as a reaction medium, achieving a purity of over 99.5% through isomerization and recrystallization processes (Zhang Ming-yu, 2012).
  • Cyclization Processes : Vinylsilanes bearing a hydroxy group can undergo acid-catalyzed cyclization to form 2-silylmethyl-substituted tetrahydrofurans, applicable to constructing a tetrahydropyran ring, with the silyl group and C−C double bond geometry influencing the cyclization rate (Miura et al., 2000).

Polymer Synthesis and Properties

  • Polyester Formation : A polyester composed of trans-2,5-linked tetrahydropyran rings was synthesized using direct polycondensation, showing solubility in m-cresol and halogenated protic solvents. This polyester is partially crystalline and exhibits different solubility and conformational properties compared to its cis-isomer (Atsumi et al., 1991).
  • Structural Analysis : Studies on the structures of similar compounds in aqueous solutions have provided insights into their molecular conformations, which are crucial for understanding their chemical behavior and potential applications (Yanaka et al., 1981).

Applications in Organic Chemistry

  • Reactions in Organic Synthesis : Tetrahydropyran-2-yloxy-groups can activate double bonds in cyclohexene systems, facilitating thermal reactions with αβ-unsaturated carbonyl derivatives to yield cyclohexanones or cyclohexenones (Birch et al., 1970).
  • Stereochemical Studies : Investigations into the stereochemistry of related compounds, such as oxadecalins, have provided valuable information on their configuration and conformation, essential for understanding their behavior in various chemical reactions (Dolmazon & Gelin, 1985).

properties

IUPAC Name

4-(oxan-2-yloxy)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h9-11H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEOHROEESSZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid
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trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid
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trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid
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trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid
Reactant of Route 6
trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid

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